1,3-Diethylpyrazole-5-carboxylic acid methyl ester
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Overview
Description
1,3-Diethylpyrazole-5-carboxylic acid methyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two ethyl groups at positions 1 and 3, a carboxylic acid group at position 5, and a methyl ester functional group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethylpyrazole-5-carboxylic acid methyl ester typically involves the reaction of 1,3-diethylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethylpyrazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1,3-Diethylpyrazole-5-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Diethylpyrazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylpyrazole-5-carboxylic acid methyl ester
- 1,3-Diethylpyrazole-4-carboxylic acid methyl ester
- 1,3-Diethylpyrazole-5-carboxylic acid ethyl ester
Uniqueness
1,3-Diethylpyrazole-5-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at positions 1 and 3, along with the methyl ester at position 5, makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 2,5-diethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-4-7-6-8(9(12)13-3)11(5-2)10-7/h6H,4-5H2,1-3H3 |
InChI Key |
RJFVXMXPBYSDSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)OC)CC |
Origin of Product |
United States |
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